Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-
Overview
Description
Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- is a chiral organosilicon compound that features a pyrrolidine ring substituted with a diphenylmethyl group and a triethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of amino alcohols or reduction of pyrrole derivatives.
Introduction of the Diphenylmethyl Group: This step involves the addition of a diphenylmethyl group to the pyrrolidine ring, often through nucleophilic substitution or addition reactions.
Triethylsilyl Ether Formation: The final step involves the protection of the hydroxyl group with a triethylsilyl group, typically using triethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the diphenylmethyl group or the pyrrolidine ring, resulting in various reduced forms of the compound.
Substitution: The triethylsilyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the triethylsilyl group, while other nucleophiles can introduce new functional groups.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the pyrrolidine ring or diphenylmethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- has several applications in scientific research:
Chemistry: Used as a chiral auxiliary or ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary or ligand, facilitating the formation of enantiomerically pure products by influencing the stereochemistry of the reaction. The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the diphenylmethyl and triethylsilyl groups.
Proline: A naturally occurring amino acid with a pyrrolidine ring, often used in asymmetric synthesis.
Diphenylprolinol: A related compound with a diphenylmethyl group but lacking the triethylsilyl ether.
Uniqueness: Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- is unique due to the combination of its chiral pyrrolidine ring, diphenylmethyl group, and triethylsilyl ether. This combination imparts specific steric and electronic properties that make it valuable in asymmetric synthesis and catalysis, distinguishing it from simpler analogs like pyrrolidine and proline.
Properties
IUPAC Name |
[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-triethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NOSi/c1-4-26(5-2,6-3)25-23(22-18-13-19-24-22,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,22,24H,4-6,13,18-19H2,1-3H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZUYVBRWOKYBZ-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478994 | |
Record name | Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864466-70-6 | |
Record name | Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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